

Application Notes and Protocols: CAPS Buffer for Protein Purification

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Compound of Interest

Compound Name:	Sodium 3- (cyclohexylamino)propane-1- sulfonate
Cat. No.:	B018068

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Introduction

N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic buffer that is highly valuable for a range of applications in protein purification and analysis.[1][2] Its key characteristic is its ability to provide stable buffering in the alkaline pH range of 9.7 to 11.1.[1][3] [4] This property makes it an excellent choice for experimental conditions that require a high pH, where many common buffers are ineffective.[3] CAPS is particularly advantageous in techniques such as Western blotting, protein sequencing, and enzyme assays involving proteins with high isoelectric points (pI).[5][6]

Key Properties of CAPS Buffer

CAPS offers several beneficial properties for protein purification workflows:

- High pH Buffering: Maintains a stable pH in the alkaline range (9.7-11.1).[1][3]
- Low UV Absorbance: Exhibits minimal interference in spectrophotometric measurements at 260 nm and 280 nm, ensuring accurate protein and nucleic acid quantification.[1]

- Zwitterionic Nature: As a zwitterionic buffer, it carries both positive and negative charges, which minimizes ionic interference with biological components.[1]
- Weak Metal Chelation: Shows negligible complexation with most metal ions, making it suitable for studying metalloenzymes.[2]
- Compatibility: It is compatible with the bicinchoninic acid (BCA) protein assay.[2]

Data Presentation: CAPS Buffer Properties and Applications

Property/Application	Quantitative Data / Recommended Usage	Citation
Chemical Formula	C ₉ H ₁₉ NO ₃ S	[1]
Molecular Weight	221.32 g/mol	[1][4]
Effective pH Range	9.7 - 11.1	[1][2][3]
pKa at 25°C	10.4	[4]
Solubility in Water (25°C)	~5 g/100 mL	[1]
Western Blotting (Transfer Buffer)	10 mM CAPS, 10% (v/v) Methanol, pH 11	[7][8]
Protein Sequencing	Used in transfer buffers for proteins destined for sequencing.	[2][5]
Enzyme Kinetics (Alkaline Phosphatase)	Buffering at ~pH 10.5	[9]
Isoelectric Focusing (IEF)	Used as an alkaline end equilibration buffer.	[8]
HPLC	Mobile phase modifier for separation of basic drugs.	[3]

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.5 M CAPS Stock Solution (pH 10.4)

Materials:

- CAPS powder (MW: 221.32 g/mol)
- Deionized water (dH₂O)
- 10 N Sodium Hydroxide (NaOH)
- Beaker (1 L)
- Graduated cylinder
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh 110.66 g of CAPS powder and add it to 800 mL of dH₂O in a 1 L beaker.[5]
- Place the beaker on a magnetic stirrer and stir until the CAPS powder is completely dissolved.[10]
- Slowly add 10 N NaOH to the solution while monitoring the pH with a calibrated pH meter.[5]
- Continue adding NaOH dropwise until the pH reaches 10.4.
- Once the desired pH is achieved, add dH₂O to bring the final volume to 1 L.[5]
- Store the stock solution at room temperature.[2]

Protocol 2: Preparation of 1 L of 1X CAPS Transfer Buffer for Western Blotting (10 mM CAPS, 10% Methanol, pH 11)

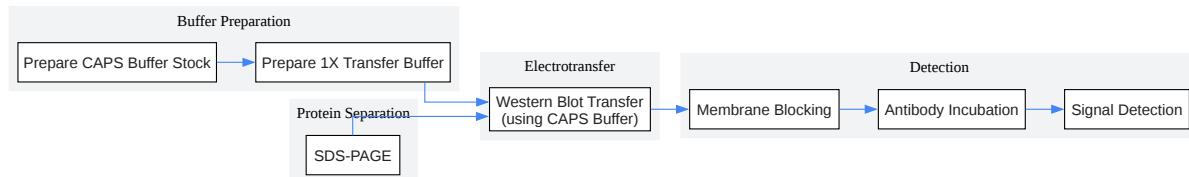
Materials:

- 0.5 M CAPS stock solution (pH adjusted to ~11 before making the stock, or adjust the final 1X buffer)
- Methanol
- Deionized water (dH₂O)
- Graduated cylinders
- Beaker (1 L)

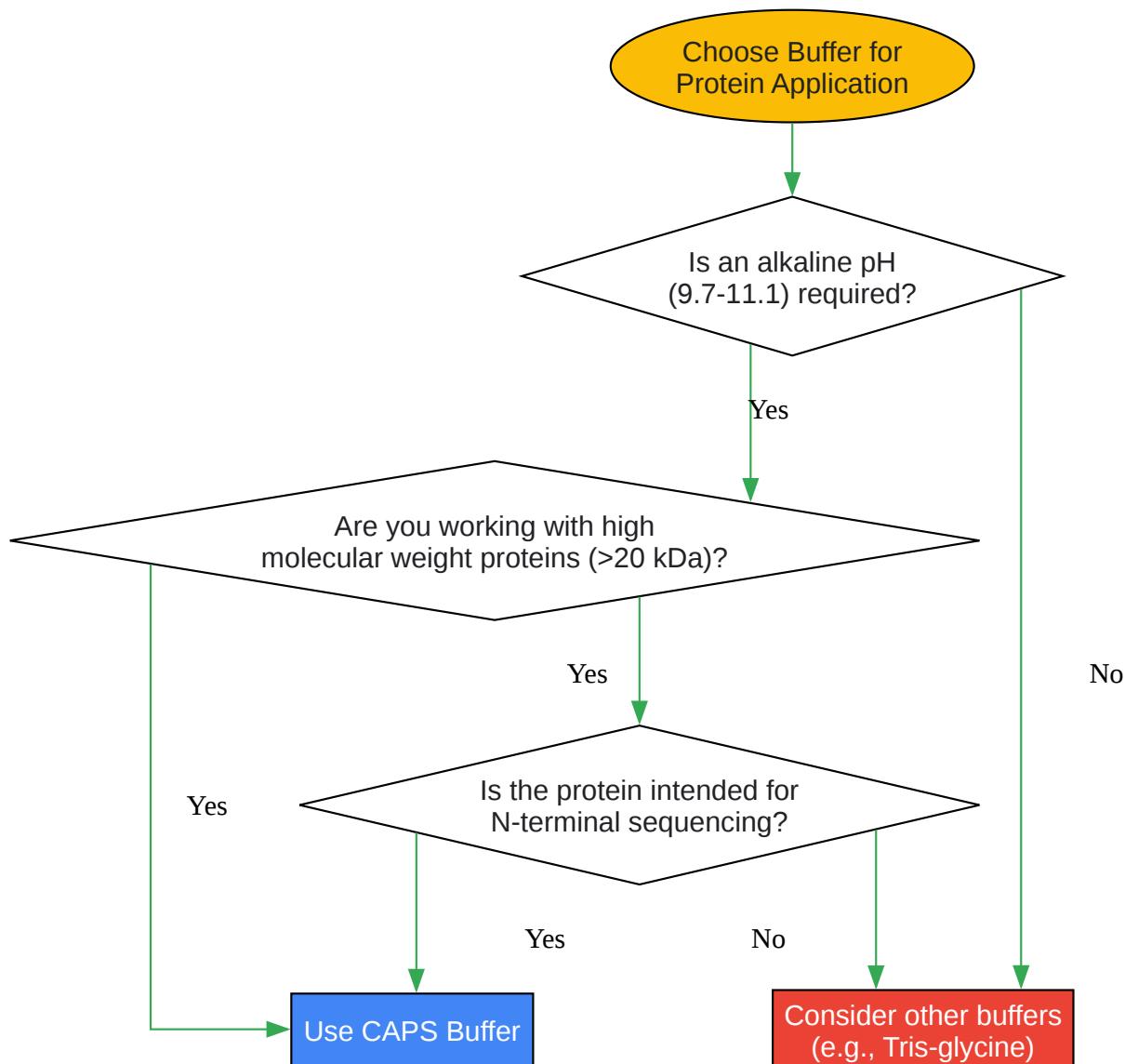
Procedure:

- To prepare a 10 mM CAPS solution, you will need to first prepare the CAPS buffer at the desired concentration and then adjust the pH. For a 1L solution:
 - Weigh out 2.21 g of CAPS powder.
 - Dissolve in approximately 800 mL of deionized water.
 - Adjust the pH to 11.0 using a NaOH solution (e.g., 1 M or 2 M).[10]
 - Bring the final volume to 1 L with deionized water.
- For the transfer buffer:
 - Combine 100 mL of methanol with the 1 L of 10 mM CAPS buffer (pH 11).[7][8]
- This buffer is particularly suitable for the transfer of high molecular weight proteins (>20 kDa).[7]

Visualizations

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Caption: Experimental workflow for Western blotting using CAPS transfer buffer.

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Caption: Decision tree for selecting CAPS buffer for protein applications.

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